molecular formula C7H9F2IN2O B2946101 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856023-55-6

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2946101
CAS No.: 1856023-55-6
M. Wt: 302.063
InChI Key: YSMYWARYTGWMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl, ethoxymethyl, and iodine groups

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The ethoxymethyl group can be introduced via nucleophilic substitution reactions, while the iodine atom is often incorporated through halogenation reactions using iodine or iodine-containing reagents . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.

    1-(Difluoromethyl)-5-(methoxymethyl)-4-iodo-1H-pyrazole: The methoxymethyl group can influence the compound’s solubility and reactivity.

    1-(Difluoromethyl)-5-(ethoxymethyl)-4-bromo-1H-pyrazole: Substituting iodine with bromine can alter the compound’s reactivity and binding interactions.

Properties

IUPAC Name

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-2-13-4-6-5(10)3-11-12(6)7(8)9/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYWARYTGWMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.